molecular formula C17H20FN3O2 B5400553 N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide

N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide

Cat. No. B5400553
M. Wt: 317.36 g/mol
InChI Key: YYALJAHZEHVTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide, commonly referred to as DMFP-DHPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies.

Mechanism of Action

The mechanism of action of DMFP-DHPN is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. DMFP-DHPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
DMFP-DHPN has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DMFP-DHPN has also been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death, in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMFP-DHPN in lab experiments is its versatility. It can be used in various assays and experiments to study its effects on different biological processes. However, one limitation is that it is a relatively new compound, and its full range of effects and potential applications are not yet fully understood.

Future Directions

There are several future directions for the study of DMFP-DHPN. One direction is to further investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for imaging purposes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

DMFP-DHPN is synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with N,N-dimethylpropylamine to form 3-(dimethylamino)propyl-4-fluoro-3-nitrobenzoic acid. This intermediate is then reduced using tin and hydrochloric acid to form 3-(dimethylamino)propyl-4-fluoro-3-aminobenzoic acid, which is then reacted with 2-hydroxynicotinic acid to form DMFP-DHPN.

Scientific Research Applications

DMFP-DHPN has been extensively studied for its potential applications in various biomedical studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMFP-DHPN has also been studied for its potential use as a fluorescent probe for imaging purposes.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-21(2)11-3-10-19-16(22)14-8-9-15(20-17(14)23)12-4-6-13(18)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYALJAHZEHVTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(NC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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